molecular formula C12H12N2O2 B3417178 5-Methyl-1-o-tolyl-1h-pyrazole-3-carboxylic acid CAS No. 1020724-19-9

5-Methyl-1-o-tolyl-1h-pyrazole-3-carboxylic acid

Cat. No. B3417178
M. Wt: 216.24 g/mol
InChI Key: ZUJUFJZISJNDTN-UHFFFAOYSA-N
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Description

5-Methyl-1-o-tolyl-1h-pyrazole-3-carboxylic acid is a type of pyrazole derivative . Pyrazoles are organic compounds that contain a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles . A specific synthesis of a similar compound, ethyl 3-methyl-1H-pyrazole-5-carboxylate, has been reported .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For a similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, it is reported to be a white to cream or pale yellow crystalline powder with a melting point of 136.0-145.0°C .

Safety And Hazards

Safety and hazard information should always be consulted when handling chemical compounds. For a similar compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, it is known to cause serious eye irritation and may cause respiratory irritation .

Future Directions

Pyrazole derivatives have been the subject of ongoing research due to their diverse pharmacological effects. They have shown potential as antileishmanial and antimalarial agents . Future research may focus on further exploring the medicinal potential of these compounds and developing safer and more effective synthetic methods .

properties

IUPAC Name

5-methyl-1-(2-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-11(8)14-9(2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJUFJZISJNDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-o-tolyl-1h-pyrazole-3-carboxylic acid

CAS RN

1020724-19-9
Record name 5-methyl-1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yang, Y Li, Y Ai, ON Obianom, D Guo… - Journal of medicinal …, 2019 - ACS Publications
Dysregulation of the Wnt/β-catenin signaling pathway has been widely recognized as a pathogenic mechanism for colorectal cancer (CRC). Although numerous Wnt inhibitors have …
Number of citations: 31 pubs.acs.org

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